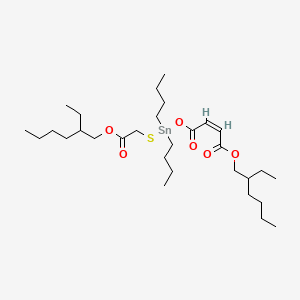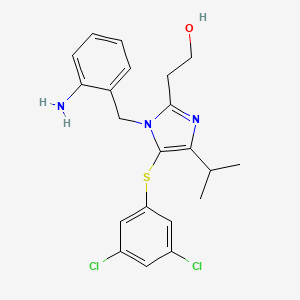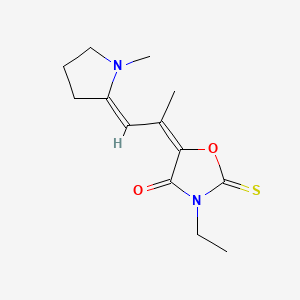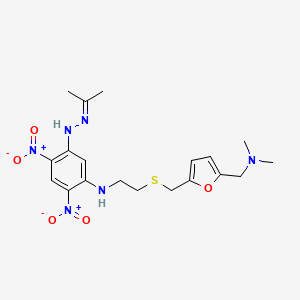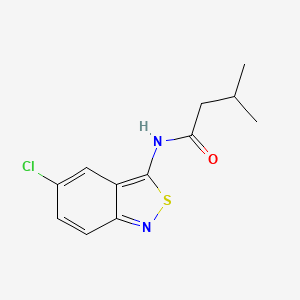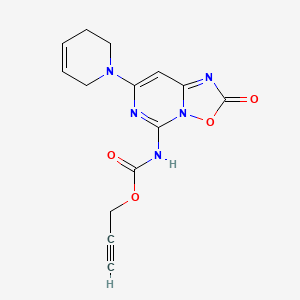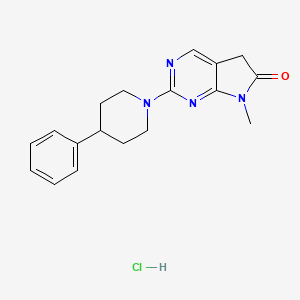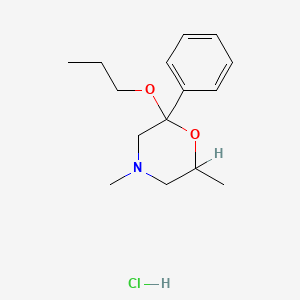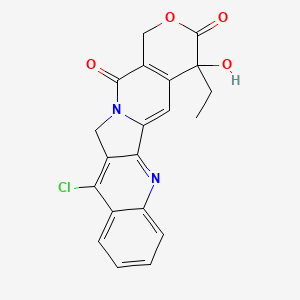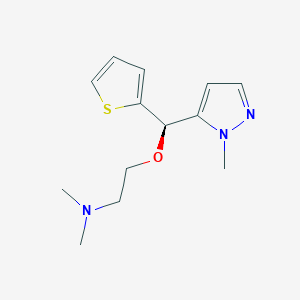
Dilopetine, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dilopetine, ®- is a chiral compound that has been studied for its potential antidepressant properties. It is a racemic mixture of two enantiomers, (+)-E-6006 citrate (E-6101) and (-)-E6006 citrate (E-6102). Initial experiments indicate that Dilopetine exhibits an antidepressant profile in tests with mice and rats .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dilopetine involves several steps. One of the methods includes the reaction of a racemic hydroxy compound with 1-fluoronaphthalene in the presence of a base such as sodamide, potassium amide, or potassium bis(trimethylsilyl)amide in a polar aprotic solvent . The racemic mixture is then resolved using di-benzoyl-L-tartaric acid or di-para-anisoyl-L-tartaric acid to obtain the desired enantiomer .
Industrial Production Methods
Industrial production of Dilopetine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the chiral purity of the final product .
化学反応の分析
Types of Reactions
Dilopetine undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in the reactions of Dilopetine include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of Dilopetine depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs of Dilopetine.
科学的研究の応用
Chemistry: Used as a model compound to study chiral separation techniques and reaction mechanisms.
Biology: Investigated for its effects on neurotransmitter levels and its potential as an antidepressant.
Medicine: Explored for its therapeutic potential in treating depression and anxiety disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
Dilopetine exerts its effects by inhibiting the release of substance P, a neuropeptide associated with stress and pain . It also inhibits the activation of p38 phosphorylation, preventing the activation and nuclear translocation of the NF-κB transcription factor, thereby reducing the inflammatory response and inhibiting nerve injury . The compound targets serotonin and norepinephrine reuptake, enhancing their levels in the synaptic cleft and contributing to its antidepressant effects .
類似化合物との比較
Dilopetine is often compared with other selective serotonin and norepinephrine reuptake inhibitors (SNRIs) such as duloxetine, venlafaxine, and fluoxetine. While all these compounds share a similar mechanism of action, Dilopetine is unique in its chiral nature and specific inhibition of substance P release .
List of Similar Compounds
- Duloxetine
- Venlafaxine
- Fluoxetine
- Atomoxetine
特性
CAS番号 |
925205-27-2 |
|---|---|
分子式 |
C13H19N3OS |
分子量 |
265.38 g/mol |
IUPAC名 |
N,N-dimethyl-2-[(R)-(2-methylpyrazol-3-yl)-thiophen-2-ylmethoxy]ethanamine |
InChI |
InChI=1S/C13H19N3OS/c1-15(2)8-9-17-13(12-5-4-10-18-12)11-6-7-14-16(11)3/h4-7,10,13H,8-9H2,1-3H3/t13-/m1/s1 |
InChIキー |
CIJATQMMNKXTJJ-CYBMUJFWSA-N |
異性体SMILES |
CN1C(=CC=N1)[C@H](C2=CC=CS2)OCCN(C)C |
正規SMILES |
CN1C(=CC=N1)C(C2=CC=CS2)OCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


